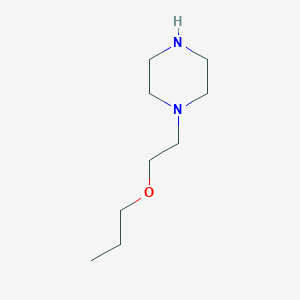

1-(2-Propoxyethyl)piperazine

Description

Historical Context and Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry

The history of piperazine in medicine began with its use as an anthelmintic agent to treat parasitic worm infections, particularly roundworms. taylorandfrancis.comwikipedia.org Its mode of action involves paralyzing the parasites, which allows the host to expel them. wikipedia.org The name "piperazine" was derived from its chemical similarity to piperidine, a component of the black pepper plant (Piper nigrum), though piperazine itself is not plant-derived. wikipedia.org

Over time, the significance of the piperazine scaffold has grown far beyond its initial application. Researchers discovered that this heterocyclic nucleus is present in a vast number of biologically active molecules. tandfonline.com The two nitrogen atoms in the ring provide a large polar surface area and opportunities for hydrogen bonding, which often leads to improved water solubility, oral bioavailability, and better absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This adaptability has cemented piperazine's status as a fundamental building block in modern drug discovery, with piperazine-containing compounds representing a significant portion of drugs approved by regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netthieme-connect.com An analysis of small-molecule drugs approved between 2012 and 2023 found that 36 contained a piperazine ring system. thieme-connect.com

Overview of Therapeutic Applications of Piperazine Derivatives

The structural versatility of the piperazine ring has led to its incorporation into a wide array of drugs targeting various diseases. wisdomlib.orgtandfonline.com By modifying the substituents on the piperazine nucleus, scientists can fine-tune the pharmacological profile of a molecule. tandfonline.com This has resulted in the development of piperazine derivatives with diverse therapeutic actions.

These derivatives have been successfully developed for numerous central nervous system applications, including as antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov Beyond the CNS, their applications extend to anticancer, antihistamine, anti-inflammatory, and antiviral agents. wisdomlib.orgtandfonline.com The broad utility of this scaffold is a testament to its remarkable ability to interact with a multitude of biological targets. tandfonline.com

Therapeutic Applications of Piperazine Derivatives

| Therapeutic Category | Description | Citation |

|---|---|---|

| Anthelmintic | Used to treat parasitic worm infections by causing flaccid paralysis of the parasites. | wisdomlib.orgtaylorandfrancis.comwikipedia.org |

| Antipsychotic | Used in the treatment of psychosis, with many derivatives acting on central monoamine pathways. | researchgate.netwisdomlib.orgnih.govontosight.aitandfonline.com |

| Antidepressant | A common scaffold in drugs developed for major depressive disorder. | researchgate.netwisdomlib.orgnih.govtandfonline.comnih.gov |

| Anxiolytic | Used in the treatment of anxiety disorders. | researchgate.netnih.govnih.gov |

| Anticancer | Derivatives have shown efficacy against various cancer cell lines. | wisdomlib.orgtandfonline.comnih.govontosight.airesearchgate.net |

| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines. | wisdomlib.orgtandfonline.comnih.govresearchgate.netthieme-connect.com |

| Antiviral & Anti-HIV | The scaffold is present in drugs developed to combat viral infections, including HIV. | researchgate.netwisdomlib.orgtandfonline.comnih.govresearchgate.net |

| Antimicrobial | Includes antibacterial and antifungal agents. | nih.govontosight.airesearchgate.net |

| Cardioprotective & Antianginal | Used in the treatment of certain cardiovascular conditions. | wisdomlib.orgtandfonline.com |

| Antihistamine | A core component of several drugs used to treat allergic reactions. | wisdomlib.orgtandfonline.com |

| Other Applications | Includes agents for antidiabetic, antimalarial, and cognition-enhancing purposes, as well as for use as imaging agents. | tandfonline.comnih.govresearchgate.net |

Rationale for Focused Research on 1-(2-Propoxyethyl)piperazine

The specific compound this compound is an organic molecule featuring the core piperazine ring substituted with a propoxyethyl side chain. cymitquimica.com While extensive research dedicated solely to this compound is not widely published, a strong rationale for its investigation can be derived from the well-established principles of medicinal chemistry and the known properties of its constituent parts.

The structure of this compound is of interest primarily as a versatile intermediate in chemical synthesis and a building block in drug discovery. cymitquimica.comsigmaaldrich.com The piperazine moiety provides a basic nitrogen center capable of forming salts and engaging in hydrogen bonding, which can enhance interaction with biological targets and improve solubility. cymitquimica.com The propoxyethyl side chain, containing an ether functional group, influences the compound's lipophilicity and solubility in polar solvents. cymitquimica.com This modification can be crucial for modulating the pharmacokinetic profile of a potential drug, affecting how it is absorbed, distributed, and metabolized in the body.

Indeed, the 1-(2-propoxyethyl) group has been incorporated into more complex molecules that have undergone significant biological evaluation. For instance, researchers have synthesized potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme targeted for conditions like hypertension, that feature the 1-(2-propoxyethyl) structural motif attached to a more complex heterocyclic system. datapdf.comresearchgate.net In these advanced compounds, the propoxyethyl group plays a key role in achieving the desired potency and pharmacokinetic properties. datapdf.com

Therefore, focused research on this compound is warranted due to its potential as a precursor for novel therapeutic agents. Its structure allows for diverse chemical modifications, enabling the synthesis of libraries of new compounds for screening against various diseases. cymitquimica.com Investigating its synthesis and reactivity provides a foundation for developing more complex molecules with tailored biological activities. prepchem.com

Chemical Properties of this compound

| Property | Value | Citation |

|---|---|---|

| CAS Number | 741667-07-2 | cymitquimica.comapolloscientific.co.uk |

| Molecular Formula | C9H20N2O | cymitquimica.comchemical-suppliers.eu |

| Molecular Weight | 172.27 g/mol | apolloscientific.co.ukchemical-suppliers.eu |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 239.8 °C at 760 mmHg | chemical-suppliers.eu |

| Density | 0.921 g/cm³ | chemical-suppliers.eu |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-propoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQIEHTCZYMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375179 | |

| Record name | 1-(2-propoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741667-07-2 | |

| Record name | 1-(2-propoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 741667-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 2 Propoxyethyl Piperazine

Established Synthetic Routes for Piperazine (B1678402) Core Structures

The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be achieved through several established chemical pathways. metu.edu.trnih.gov These methods provide the fundamental building block upon which derivatives like 1-(2-Propoxyethyl)piperazine are built.

Ammoniation of Dihaloethanes or Ethanolamines

A primary industrial method for producing piperazine involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine (B43304). wikipedia.org This process, while primarily aimed at producing ethylenediamine, yields piperazine as a significant by-product through the cyclization of intermediates. wikipedia.org For instance, reacting ethanolamine with ammonia (B1221849) at high temperatures (150–400°C) and pressures, often in the presence of a hydrogenation catalyst, leads to the formation of piperazine. chemicalbook.comgoogle.com The reaction conditions, such as temperature and the molar ratio of reactants, can be tuned to influence the yield of piperazine. researchgate.netgoogle.com Similarly, the reaction of anilines with bis(2-chloroethyl)amine (B1207034) is a classical route to generate N-arylated piperazines. core.ac.uk

Reduction of Pyrazine (B50134) Derivatives

Another established route to the piperazine core is the reduction of pyrazine or its derivatives. metu.edu.trwikipedia.org Pyrazines, which are aromatic six-membered rings with two nitrogen atoms at positions 1 and 4, can be hydrogenated to yield the saturated piperazine ring. This reduction can be accomplished using various reducing agents, including sodium in ethanol (B145695) or through catalytic hydrogenation. wikipedia.orgresearchgate.net For example, the electrochemical reduction of pyrazines can lead to piperazines, proceeding through di- and tetrahydro-pyrazine intermediates. cdnsciencepub.com More advanced methods involve the asymmetric reduction of pyrazine derivatives, which allows for the synthesis of chiral piperazine products with high enantioselectivity. researchgate.net

Specific Synthetic Approaches to this compound

The synthesis of this compound specifically involves the attachment of the 2-propoxyethyl group to one of the nitrogen atoms of the piperazine ring. This is most commonly achieved through N-alkylation.

Alkylation Reactions for N-Substitution

N-alkylation is a fundamental method for creating N-substituted piperazines. mdpi.com The direct synthesis of this compound can be accomplished by reacting piperazine with a suitable 2-propoxyethyl halide, such as 2-chloroethyl propyl ether. This reaction is a nucleophilic substitution where the secondary amine of the piperazine attacks the electrophilic carbon of the alkyl halide. google.com

A significant challenge in this direct approach is controlling the degree of alkylation. Since piperazine has two reactive secondary amine groups, the reaction can lead to a mixture of the desired mono-substituted product, the di-substituted product [1,4-bis(2-propoxyethyl)piperazine], and unreacted piperazine. wikipedia.org

Optimization of Reaction Conditions and Yields

To achieve a high yield of the mono-substituted product, this compound, optimization of the reaction is crucial. One of the most effective strategies is to use a protecting group. By first reacting piperazine with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), one can form N-Boc-piperazine, where one nitrogen is temporarily blocked. researchgate.net This mono-protected intermediate can then be alkylated at the free nitrogen atom with a 2-propoxyethyl halide. The final step involves the removal of the Boc protecting group, typically with an acid, to yield the pure mono-alkylated piperazine. This approach prevents the formation of di-alkylated by-products. researchgate.net

Other optimization parameters include the choice of base and solvent. Bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) are often used to neutralize the acid formed during the reaction. researchgate.net Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are commonly employed. researchgate.netgoogle.com The reaction temperature can also be adjusted to control the reaction rate and selectivity.

Table 1: Strategies for Optimized Mono-Alkylation of Piperazine

| Strategy | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Protecting Group | N-Boc-piperazine, 2-propoxyethyl halide, followed by deprotection (e.g., TFA) | Ensures selective mono-alkylation, prevents di-substitution. | researchgate.net |

| Control of Stoichiometry | Using a large excess of piperazine | Statistically favors mono-alkylation over di-alkylation. | wikipedia.org |

Advanced Derivatization Techniques for Structural Modification

Once this compound is synthesized, it can serve as a versatile intermediate for creating more complex molecules through further derivatization. These modifications can be made at the second nitrogen atom or even on the carbon atoms of the piperazine ring.

The remaining secondary amine on the this compound molecule is available for a wide range of chemical transformations. These include further N-alkylation with different alkyl halides to produce unsymmetrically disubstituted piperazines, N-arylation via reactions like the Buchwald-Hartwig amination, or N-acylation with acyl chlorides or carboxylic acids to form amides. rjpbcs.comCurrent time information in Bangalore, IN. For instance, reacting the compound with benzoyl chloride would yield 1-benzoyl-4-(2-propoxyethyl)piperazine. Current time information in Bangalore, IN.

More recently, advanced methods for C-H functionalization have been developed, which allow for the direct attachment of substituents to the carbon atoms of the piperazine ring. nih.gov Photoredox catalysis, for example, can be used to introduce aryl or other groups to the α-carbon position adjacent to a nitrogen atom, providing a powerful tool for creating novel and structurally diverse piperazine derivatives. chemicalbook.com

Table 2: Examples of Derivatization Reactions for this compound

| Reaction Type | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Acylation | Benzoyl Chloride | N-Benzoyl Amide | Current time information in Bangalore, IN. |

| N-Alkylation | Methyl Iodide | N-Methyl Tertiary Amine | mdpi.com |

| N-Arylation | Aryl Halide (with catalyst) | N-Aryl Tertiary Amine | core.ac.uk |

N-Alkylation and N-Arylation Strategies

The secondary amine in the this compound scaffold is a key site for derivatization through N-alkylation and N-arylation reactions. These strategies are fundamental in medicinal chemistry for exploring the chemical space around a core structure and optimizing pharmacological properties.

N-alkylation of piperazine derivatives can be achieved through various synthetic methods. One common approach involves the reaction with alkyl halides in the presence of a base. researchgate.net For instance, the synthesis of 4-alkyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives has been accomplished by reacting the parent piperazine with several alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF). researchgate.net Another method is the Leuckart-Wallach (or Eschweiler-Clarke) reaction, which utilizes carbonyl compounds for N-alkylation. google.com Furthermore, Raney-Ni catalyzed N-alkylation has been developed as a protocol for the synthesis of various diphenylmethyl piperazine derivatives. sioc-journal.cn In the context of more complex molecules containing the this compound moiety, this secondary amine can be reacted with various alkylating agents to introduce different substituents.

N-arylation introduces an aryl group onto the nitrogen atom of the piperazine ring, a common strategy to explore structure-activity relationships. This can be achieved through several methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For example, in the synthesis of certain bioactive compounds, the piperazine core is reacted with aryl halides or other activated aryl systems.

The following table summarizes general N-alkylation and N-arylation strategies applicable to piperazine derivatives:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K2CO3, DMF | 4-Alkyl-1-(2-propoxyethyl)piperazine |

| N-Alkylation | Carbonyl compound, reducing agent (e.g., formic acid) | N-Alkyl piperazine derivative |

| N-Alkylation | Raney-Ni catalyst | N-Alkyl piperazine derivative |

| N-Arylation | Aryl halide, base, catalyst (e.g., Palladium) | 4-Aryl-1-(2-propoxyethyl)piperazine |

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The introduction of diverse functional groups onto the this compound core is a critical step in establishing structure-activity relationships (SAR). nih.govnih.gov This process allows medicinal chemists to systematically probe the interactions of the molecule with its biological target and optimize properties like potency, selectivity, and pharmacokinetic profile. datapdf.comresearchgate.net The piperazine scaffold is particularly amenable to such modifications due to its versatile nature. nih.govnih.gov

In the context of developing phosphodiesterase 5 (PDE5) inhibitors, this compound has been utilized as a building block. datapdf.comresearchgate.net For example, it can be reacted with a suitable core structure, which is then further functionalized. A key strategy involves the reaction of the secondary amine of this compound with a reactive intermediate to introduce a larger, more complex moiety.

One notable example is the synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. datapdf.comresearchgate.net In a related synthesis, a dione (B5365651) intermediate was reacted with 2-(piperazin-1-yl)ethanol, followed by a Suzuki coupling to introduce the 6-methoxypyridin-3-yl group. researchgate.net This highlights a common strategy where the piperazine nitrogen is functionalized with a group that can either directly interact with the target or serve as a handle for further diversification.

The following table provides examples of how different functional groups have been introduced onto a piperazine core, which is analogous to the derivatization of this compound, for SAR studies:

| Starting Material/Core | Reagent | Introduced Functional Group | Purpose of Derivatization |

| Piperazine derivative | tert-butyl piperazine-1-carboxylate | Boc-protected piperazine | Intermediate for further synthesis |

| Piperazine derivative | 2-(piperazin-1-yl)ethanol | 2-hydroxyethyl group | Improve potency and selectivity |

| Piperazine derivative | 6-methoxypyridin-3-ylboronic acid | 6-methoxypyridin-3-yl group | Enhance biological activity |

| 2-chloro-1-[2-(n-propoxy)ethyl]benzimidazole | N-methylpiperazine | N-methylpiperazinyl group | Synthesis of benzimidazole (B57391) derivatives prepchem.com |

These examples demonstrate the versatility of the piperazine ring in allowing for the introduction of a wide array of functional groups, which is essential for detailed SAR investigations. ijrrjournal.comresearchgate.net The choice of the functional group to be introduced is guided by the desired pharmacological profile and the structural requirements of the biological target.

Pharmacological Investigations of 1 2 Propoxyethyl Piperazine and Analogues

Ligand-Receptor Interactions and Binding Affinities

The therapeutic potential of 1-(2-Propoxyethyl)piperazine analogues is largely defined by their binding affinities to specific biological targets, including G-protein coupled receptors, enzymes, and to a lesser extent, ion channels.

G-protein coupled receptors are a major family of transmembrane proteins that are primary targets for a large percentage of modern pharmaceuticals. frontiersin.orgbmglabtech.com The arylpiperazine substructure, a common feature in analogues of this compound, is a well-established pharmacophore for engaging GPCRs, especially serotonergic (5-HT) and dopaminergic (D2) receptors. jetir.orgmdpi.com

Research has consistently demonstrated that these analogues can exhibit high affinity for various serotonin (B10506) receptor subtypes. A notable target is the 5-HT1A receptor, which is implicated in the pathophysiology of anxiety and depression. rsc.orgresearchgate.net For instance, the analogue 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride displays very high affinity for 5-HT1A receptors (Ki < 1 nM) and significant affinity for 5-HT7 receptors (Ki = 34 nM). nih.gov Another derivative, 3-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethyl)benzo[d] datapdf.comresearchgate.nettriazin-4(3H)-one, was identified as a highly potent and selective ligand for the 5-HT1A receptor, with a Ki value of 0.000178 nM. nih.gov The anxiolytic drugs buspirone (B1668070) and gepirone, which are also aryl-piperazine derivatives, displace radioligands from the 5-HT1A binding site with IC50 values of 10 nM and 58 nM, respectively. nih.gov

Binding Affinities of Piperazine (B1678402) Analogues at G-Protein Coupled Receptors

| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT1A | < 1 nM (Ki) | nih.gov |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT7 | 34 nM (Ki) | nih.gov |

| 3-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethyl)benzo[d] datapdf.comresearchgate.nettriazin-4(3H)-one | 5-HT1A | 0.000178 nM (Ki) | nih.gov |

| Buspirone | 5-HT1A | 10 nM (IC50) | nih.gov |

| Gepirone | 5-HT1A | 58 nM (IC50) | nih.gov |

| SERAAK1 | 5-HT1A, 5-HT2A, D2 | High affinity ligand | mdpi.com |

While the piperazine scaffold is versatile, the scientific literature provides limited data on direct, high-affinity interactions between this compound analogues and ion channels or transporters. However, some studies suggest indirect modulation or activity. For example, the anxiolytic-like effects of the piperazine derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) were found to be mediated in part by nicotinic pathways, indicating a potential interaction with nicotinic acetylcholine (B1216132) receptors, which are ligand-gated ion channels. nih.gov Furthermore, other structurally distinct molecules containing a piperazine ring have been designed to target specific ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, demonstrating the potential of the core structure to be adapted for such targets. researchgate.net

A significant finding in the study of this compound analogues is their capacity for potent enzyme inhibition. A specific derivative, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, has been identified as a potent and highly selective inhibitor of phosphodiesterase 5 (PDE5). datapdf.comresearchgate.net This compound was developed through optimization of an aminopyridopyrazinone series and possesses an excellent selectivity profile against other PDE isoforms. datapdf.comresearchgate.net Notably, this analogue is also brain penetrant, making it a valuable tool for investigating the central effects of PDE5 inhibition. datapdf.com Related structures have also shown inhibitory activity against other phosphodiesterases, such as PDE6.

Enzyme Inhibition by Piperazine Analogues

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | PDE5 | Potent and selective inhibitor | datapdf.comresearchgate.net |

| 7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(py...) Analogue | PDE6 | 4.70 nM | |

| 2-{2-ethoxy-5-[(4-ethylpiperazine-1-)...) Analogue | Human PDE6 | 11 nM |

Ion Channels and Transporters

Neuropharmacological Profiles

The interactions of this compound analogues with their molecular targets translate into distinct neuropharmacological effects, primarily anxiolytic-like and antidepressant-like activities observed in preclinical models.

The anxiolytic, or anxiety-reducing, properties of many piperazine derivatives are strongly associated with their activity at 5-HT1A receptors. ucl.ac.beclevelandclinic.org The aryl-piperazine drug Gepirone, for example, potently inhibits aggression in animal models, an effect considered to be anxiolytic-like. nih.gov This effect is linked to its ability to decrease serotonin (5-HT) neurotransmission. nih.gov

More direct evidence comes from studies on newer analogues. The compound LQFM032 demonstrated significant anxiolytic-like activity in several established behavioral tests in mice, including the elevated plus-maze and light-dark box tests. nih.gov In these models, the compound increased the time spent in and entries into the open or illuminated areas, which is indicative of reduced anxiety. nih.gov Similarly, the compound SERAAK1, a ligand for multiple serotonin and dopamine (B1211576) receptors, was also shown to possess anxiolytic properties in in vivo studies. mdpi.com

Anxiolytic-like Effects of Piperazine Analogues in Preclinical Models

| Compound | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Gepirone | Isolation-induced aggression (mouse) | Potent inhibition of attacks | nih.gov |

| LQFM032 | Elevated plus-maze (mouse) | Increased entries and time on open arms | nih.gov |

| LQFM032 | Light-dark box (mouse) | Increased transitions and time in light area | nih.gov |

| SERAAK1 | In vivo behavioral studies | Demonstrated anxiolytic properties | mdpi.com |

The piperazine scaffold is a key substructure for the development of antidepressants, with many compounds acting through the modulation of the serotonin system. jetir.orgresearchgate.net The link between 5-HT1A receptor agonism and antidepressant action is well-established. researchgate.netnih.gov

Specific analogues of this compound have shown promise in preclinical models of depression. For instance, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride produced a significant antidepressant-like effect in the murine tail suspension test. nih.gov Another compound, a spiroimidazolidine-2,4-dione derivative featuring an arylpiperazinylpropyl moiety (compound 22), acted as a potent 5-HT1A receptor agonist and produced a more pronounced antidepressant-like effect than the reference drug imipramine (B1671792) in the forced swim test in mice, without affecting general locomotor activity. researchgate.net The compound SERAAK1 also exhibited antidepressant properties in animal models, further highlighting the potential of this chemical class in treating depressive disorders. mdpi.com

Antidepressant-like Effects of Piperazine Analogues in Preclinical Models

| Compound | Test Model | Observed Effect | Reference |

|---|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Tail suspension test (mouse) | Activity stronger than imipramine | nih.gov |

| Compound 22 (spiro-derivative) | Forced swim test (mouse) | Effect more pronounced than imipramine | researchgate.net |

| SERAAK1 | In vivo behavioral studies | Demonstrated antidepressant properties | mdpi.com |

Activity on Monoamine Pathways (e.g., Serotonergic, Noradrenergic, Dopaminergic Systems)

The piperazine moiety is a common scaffold in many centrally acting agents due to its ability to interact with various monoamine neurotransmitter systems. While specific research on the direct activity of this compound on serotonergic, noradrenergic, and dopaminergic pathways is not extensively detailed in the available literature, the pharmacological profiles of its analogues and other piperazine derivatives provide significant insights into its potential interactions.

Serotonergic System: Many piperazine derivatives are known to interact with serotonin (5-HT) receptors. For instance, phenylpiperazines have been studied for their activity at the 5-HT2C receptor, with predictions of agonist or antagonist activity based on their conformation. nih.gov The conformation where the piperazine and phenyl rings are nearly co-planar is hypothesized to be the "activating" conformation for the 5-HT2C receptor. nih.gov Furthermore, N-(1,2-diphenylethyl)piperazines have been identified as dual inhibitors of serotonin and noradrenaline reuptake. nih.gov Some piperazine derivatives, like certain imidazolopyrimidines, are noted as serotoninergic ligands. bindingdb.org The main metabolite of buspirone, 1-(2-pyrimidinyl)piperazine (PmP), has been shown to act as an antagonist at presynaptic α2-adrenoceptors on serotonergic nerve terminals, which can modulate serotonin release. nih.gov Certain complex piperazine derivatives have been developed with combined dopamine D2 receptor partial agonist activity, serotonin 5-HT2A receptor antagonist activity, and serotonin uptake inhibitory effects. google.com A derivative, brexpiprazole, which has a piperazine structure, exhibits high affinity for serotonin receptors and acts as a serotonin-dopamine activity modulator. drugbank.com

Noradrenergic System: The interaction of piperazine derivatives with the noradrenergic system is also well-documented. As mentioned, N-(1,2-diphenylethyl)piperazines can inhibit noradrenaline reuptake. nih.gov The metabolite of buspirone, 1-(2-pyrimidinyl)piperazine (PmP), antagonizes presynaptic alpha 2-adrenoceptors on noradrenergic nerve terminals, thereby influencing noradrenaline release. nih.gov

Dopaminergic System: The influence of piperazine compounds on the dopaminergic system is a key area of research. Some 1,2,4-substituted piperazine derivatives have been shown to affect dopamine release in the rat prefrontal cortex. nih.gov For example, one such derivative, MC1, was found to increase cortical dopamine levels, although this effect did not appear to be mediated by its affinity for 5-HT1A or 5-HT2A receptors. nih.gov The binding of piperazine derivatives to dopamine uptake sites has been studied, with dopamine uptake inhibitors showing high affinity for these sites. nih.gov Many atypical antipsychotics with a piperazine structure, such as amperozide (B1665485) and brexpiprazole, exhibit activity at dopamine receptors. drugbank.comdrugbank.com Specifically, some derivatives possess dopamine D2 receptor partial agonist activity. google.com

Other Pharmacological Activities of Piperazine Derivatives (Relevance to this compound)

The versatile piperazine scaffold is a constituent of numerous compounds with a wide array of pharmacological activities beyond their effects on central nervous system pathways. thieme-connect.comthieme-connect.com These diverse biological actions highlight the potential for this compound and its analogues to exhibit a broad therapeutic profile.

Anti-inflammatory and Immunomodulatory Effects

Piperazine derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. thieme-connect.comthieme-connect.com Several studies have synthesized and evaluated piperazine compounds for their ability to reduce inflammation in various models. thieme-connect.comrjraap.com For example, a series of piperazine derivatives of methyl salicylate (B1505791) showed potent anti-inflammatory activity in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. thieme-connect.com Similarly, benzo[d]oxazole derivatives containing a piperazine moiety exhibited remarkable anti-inflammatory action when compared to standard drugs like diclofenac (B195802) and ibuprofen. thieme-connect.com

The mechanisms underlying these effects often involve the modulation of key inflammatory mediators. For instance, one piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce paw edema and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α in a carrageenan-induced pleurisy model. nih.gov Other novel piperazine derivatives have also shown noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production and the generation of TNF-α. rjraap.comnih.gov Furthermore, certain piperazine derivatives have been investigated for their neuroprotective effects, which are linked to the attenuation of neuroinflammation and oxidative stress by modulating pathways such as the NF-κB/TNF-α/COX-2 pathway. researchgate.net Anthelmintic drugs with a piperazine structure, such as mebendazole, have also been noted to inhibit COX-2, suggesting a mechanism for modulating inflammation. researchgate.net Some antimicrobial agents with a piperazine core are also known to have immunomodulatory effects. medscape.com

Anthelmintic Actions and Mechanisms

The anthelmintic properties of piperazine and its derivatives are well-established, with the parent compound being used to treat parasitic worm infections since the 1950s. wisdomlib.orgdrugbank.comwikipedia.org The primary mechanism of action involves the paralysis of the parasites, which facilitates their expulsion from the host's body. drugbank.comwikipedia.org

This paralytic effect is achieved through the compound's action on the neuromuscular junction of the worms. wikipedia.org Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist, specifically targeting the inhibitory GABA receptors in helminths. wisdomlib.orgwikipedia.org This leads to hyperpolarization of the muscle membrane, causing flaccid paralysis. drugbank.compharmacy180.com The selectivity of piperazine for helminths is attributed to the difference in GABA receptor isoforms between vertebrates and invertebrates. wikipedia.org Piperazine citrate (B86180) and piperazine adipate (B1204190) are common forms used for treating infections caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). wisdomlib.orgpharmacy180.comresearchgate.net

Anticancer and Antiviral Potential

Anticancer: The piperazine ring is a privileged scaffold in the design of anticancer agents, and numerous FDA-approved cancer drugs contain this moiety. tubitak.gov.tr The structural features of piperazine derivatives can be modified to impart significant antiproliferative activity against various cancer cell lines. tubitak.gov.trmdpi.com For example, novel piperazine derivatives of vindoline (B23647) have shown potent activity, particularly against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Arylpiperazines have also garnered attention for their cytotoxic effects against cancer cells by interacting with multiple molecular targets involved in cancer pathogenesis. mdpi.com Studies have demonstrated the antiproliferative effects of certain piperazine derivatives in several cell lines, including breast, skin, pancreas, and cervix cancer cells. mdpi.com Furthermore, some novel piperazine derivatives have been shown to effectively inhibit the growth of HepG2 liver cancer cells. rjraap.comnih.gov A repurposing study of antiviral piperazine-derived compounds also identified derivatives with selective cytotoxic activity against breast and lung cancer cells. nih.gov

Antiviral: Piperazine derivatives have also emerged as a promising class of antiviral agents. arabjchem.org They have been investigated for their activity against a range of viruses, including HIV, chikungunya virus (CHIKV), and coronaviruses. arabjchem.orgnih.govacs.org For instance, certain piperazine analogues have demonstrated potent anti-HIV-1 activity. arabjchem.org The antiviral mechanism can involve targeting specific viral proteins. Piperazine itself has been shown to bind to the hydrophobic pocket of the alphavirus capsid protein, and it exhibited antiviral activity against CHIKV. nih.gov In the context of the tomato spotted wilt virus (TSWV), piperazine derivatives containing an α-ketoamide moiety were found to inhibit viral infection by binding to the N protein and preventing the assembly of the viral ribonucleoprotein complex. acs.org More recently, trisubstituted piperazine derivatives have been designed as potent inhibitors of the SARS-CoV-2 main protease, demonstrating broad-spectrum anticoronaviral activity. acs.org The versatility of the piperazine scaffold is further highlighted by its inclusion in compounds with activity against viruses like hepatitis A, HPAI (H5N1) influenza virus, and HSV-1. mdpi.com

Antimicrobial and Antifungal Properties

Antimicrobial: The piperazine nucleus is a key component in a wide variety of antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria. apjhs.comderpharmachemica.comresearchgate.net The substitution pattern on the piperazine ring can significantly influence the antimicrobial potency. derpharmachemica.com Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial activity. For example, some synthesized derivatives have shown excellent activity against strains like Staphylococcus aureus and Escherichia coli. derpharmachemica.comacgpubs.orgresearchgate.net The mechanism of action for some piperazine-based antimicrobial polymers involves targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and cell death. nih.gov Docking studies of some N,N′-bis(1,3,4-thiadiazole) piperazines suggest they may act as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.com

Antifungal: In addition to antibacterial properties, piperazine derivatives have demonstrated notable antifungal activity against various pathogenic fungi. nih.govthieme-connect.com They have been found to be effective against species such as Candida albicans and Aspergillus species. acgpubs.orgresearchgate.netthieme-connect.comnih.gov One mechanism of antifungal action for a piperazine propanol (B110389) derivative was identified as the inhibition of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. nih.gov Multifunctionalized piperazine polymers have also exhibited efficient antifungal activity against Candida albicans. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Propoxyethyl Piperazine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-(2-propoxyethyl)piperazine derivatives can be significantly altered by modifying substituents on both the piperazine (B1678402) ring and the core scaffold to which it is attached. Research into these analogues demonstrates that even minor chemical changes can lead to substantial differences in potency and selectivity. nih.govnih.gov

A notable example comes from the development of a series of aminopyridopyrazinones as potent phosphodiesterase 5 (PDE5) inhibitors. In this series, the 1-(2-propoxyethyl) moiety was incorporated into the final lead compound. datapdf.com The study systematically evaluated the impact of different substituents on the piperazine ring.

Key findings from the optimization of these PDE5 inhibitors include:

Cyclization Impact: Constraining the substituent on the piperazine ring by cyclization had little effect on PDE5 potency. datapdf.com

N-Substitution: The nature of the substituent on the distal nitrogen of the piperazine ring was critical for selectivity. An N-ethyl derivative and an N-hydroxyethyl derivative both possessed excellent selectivity for PDE5 over other PDE isoforms like PDE6. datapdf.com

Homologation: Extending the N-hydroxyethyl substituent to a N-hydroxypropyl group (homologation) resulted in a 2.5-fold loss in PDE6 selectivity, despite similar PDE5 potency. datapdf.com

Piperazine Moiety: The presence of the piperazine ring itself was found to be crucial. A derivative lacking the piperazine substituent was significantly less selective against PDE6. datapdf.com

These findings highlight a general principle in the SAR of piperazine derivatives: the substituents on the second nitrogen atom (N4) of the piperazine ring play a pivotal role in modulating the biological activity and selectivity profile of the molecule. nih.govresearchgate.net

Table 1: Impact of Piperazine Substituent Modification on PDE5 Inhibition and Selectivity Data derived from a study on aminopyridopyrazinone derivatives. datapdf.com

| Compound Analogue | Modification | PDE5 Potency (IC50, nM) | Selectivity vs. PDE6 (Fold) |

|---|---|---|---|

| N-Ethyl Derivative (12) | -CH2CH3 group on piperazine nitrogen | 0.25 | >1450 |

| N-Hydroxyethyl Derivative (13) | -CH2CH2OH group on piperazine nitrogen | 0.20 | >8950 |

| N-Hydroxypropyl Derivative (14) | -CH2CH2CH2OH group on piperazine nitrogen (Homologation of 13) | 0.23 | ~3580 |

| Analogue without Piperazine (10) | Piperazine ring absent | 3.28 | <100 |

Conformational Analysis and Molecular Recognition

Molecular recognition, the process by which molecules bind specifically to biological targets, is fundamentally dependent on the three-dimensional shape or conformation of the ligand. irbbarcelona.org For flexible molecules like this compound derivatives, conformational analysis is crucial to understand how they adapt their shape to fit into a receptor's binding site. nih.gov

The piperazine ring typically exists in a chair conformation, but it is flexible. This conformational adaptability can be critical for biological activity. Studies on other piperazine derivatives have shown that the energy required for the molecule to adopt its "bioactive conformation"—the specific shape it takes when bound to its target—is a key consideration in drug design. irbbarcelona.orgnih.gov The flexibility of these molecules can be more important for their inhibitory activity than is often assumed. nih.gov

For instance, in a study of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, conformational analysis was used to propose model bioactive conformations. This analysis helps to build a pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity. Understanding the preferred conformation allows for the design of more rigid analogues that are "pre-organized" for binding, potentially increasing potency and reducing off-target effects. The interaction between the ligand and the receptor is a dynamic process, and analyzing the conformational possibilities provides insight into the binding mode at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com These models use "descriptors"—numerical representations of a molecule's physicochemical properties (like size, lipophilicity, or electronic properties)—to predict the activity of new, unsynthesized compounds. wikipedia.org A QSAR model generally takes the form of a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

A QSAR study performed on a series of aryl alkanol piperazine derivatives with antidepressant activities provides a relevant example. nih.gov The study developed statistically significant 2D-QSAR models to understand which properties influence the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake.

The models indicated that:

For 5-HT reuptake inhibition , the key descriptors were related to atom-type counts (Atype_C_6), the magnitude of the dipole moment (Dipole-mag), and other electronic and shape properties (S_sssCH, Jurs-PNSA-3). nih.gov

For NA reuptake inhibition , the important descriptors included the energy of the Highest Occupied Molecular Orbital (HOMO), the principal moment of inertia (PMI-mag), and descriptors for nitrogen atoms and molecular shadow (S_sssN, Shadow-XZ). nih.gov

Such models are validated to ensure they have predictive power and can be instrumental in prioritizing which new derivatives to synthesize, thereby accelerating the drug discovery process. nih.govmdpi.com

Table 2: Key Descriptors in a QSAR Model for Piperazine Derivatives Based on a study of aryl alkanol piperazine derivatives with antidepressant activity. nih.gov

| Biological Target | Influential Molecular Descriptors | Type of Property |

|---|---|---|

| 5-HT Reuptake Inhibition | Atype_C_6 | Structural/Atom-type |

| Dipole-mag | Electronic | |

| S_sssCH | Topological/Electronic | |

| Jurs-PNSA-3 | Electronic/Surface Area | |

| NA Reuptake Inhibition | HOMO | Quantum-Chemical/Electronic |

| PMI-mag | Geometric/Shape | |

| S_sssN | Topological/Electronic | |

| Shadow-XZ | Geometric/Shape |

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies involving compounds like this compound derivatives generally fall into two categories: ligand-based and structure-based design. iaanalysis.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. nih.govnih.gov This model serves as a 3D template of the essential chemical features a molecule must possess to be active. As seen with 1-(2-pyrimidinyl)piperazine derivatives, pharmacophore models can be designed based on the conformational analysis of active compounds to guide the synthesis of new molecules.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, often through techniques like X-ray crystallography. iaanalysis.com This method involves using computational tools like molecular docking to predict how a ligand fits into the target's binding site. nih.govmdpi.com For example, studies on other piperazine derivatives have used molecular docking and molecular dynamics simulations to rationally predict the binding mode with the HIV-1 gp120 protein. nih.gov This allows researchers to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor, providing precise insights for designing derivatives with improved binding affinity. nih.gov

Both approaches are powerful tools in medicinal chemistry. LBDD leverages information from known active compounds to infer requirements for binding, while SBDD uses the target's structure as a direct blueprint for designing complementary ligands. iaanalysis.commdpi.com

Metabolic Pathways and Pharmacokinetics of 1 2 Propoxyethyl Piperazine

In Vitro Metabolism Studies (e.g., Liver Microsomes)

In vitro systems, particularly liver microsomes, are instrumental in elucidating the metabolic pathways of xenobiotics. srce.hr Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. srce.hr For compounds containing a piperazine (B1678402) ring, this moiety is often a primary site of metabolic activity. frontiersin.orgresearchgate.net Studies on various piperazine derivatives in human and animal liver microsomes indicate that metabolism can be extensive and species-dependent. frontiersin.orgnih.gov

Oxidative metabolism, predominantly mediated by CYP enzymes, is a major route of biotransformation for piperazine-containing compounds. nih.gov

Key oxidative pathways identified in microsomal studies include:

Piperazine Ring Hydroxylation: The introduction of a hydroxyl group onto the piperazine ring is a common metabolic step. frontiersin.orgresearchgate.net

Piperazine Ring Opening/Cleavage: The piperazine ring can undergo oxidative cleavage, leading to various ring-opened derivatives. frontiersin.orgresearchgate.net This can involve sequential dealkylation. frontiersin.org

N-dealkylation: The removal of the 2-propoxyethyl group from the piperazine nitrogen is a significant metabolic reaction. nih.govnih.gov This process is often dependent on CYP3A4. nih.gov The resulting 1-aryl-piperazine metabolite can then undergo further biotransformation. nih.gov

Aromatic and Alicyclic Hydroxylation: For more complex molecules containing the 1-(2-propoxyethyl)piperazine moiety, hydroxylation can also occur on other parts of the molecule, such as aromatic or alicyclic rings. nih.gov

Oxidation of Alkyl Chains: The propoxyethyl side chain can also be a site for oxidation. nih.gov

The specific CYP isozymes involved in these transformations vary. For many arylpiperazine derivatives, CYP3A4 is primarily responsible for N-dealkylation, while the subsequent hydroxylation of the resulting piperazine metabolite is often catalyzed by the polymorphic CYP2D6 enzyme. nih.govnih.gov

Following phase I oxidative metabolism, the resulting metabolites, which now possess functional groups like hydroxyls, can undergo phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. However, the extent and nature of conjugation can be highly variable depending on the specific compound.

For some piperazine derivatives, metabolites are excreted as conjugates. nih.gov Studies on the compound SK3530, which contains a piperazine ring, identified both glucuronide and sulfate (B86663) conjugates in rats. nih.gov Conversely, in a study of another complex piperazine-containing molecule, LDN-193189, no glucuronide conjugates were observed despite the formation of hydroxylated metabolites, suggesting this pathway is not always utilized. frontiersin.org

Oxidative Metabolism

Identification and Characterization of Metabolites

The biotransformation of compounds featuring the this compound structure results in a variety of metabolites. These are typically identified and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The major metabolic pathways for piperazine-containing drugs are N-dealkylation and oxidation of the piperazine ring. nih.gov

Based on established metabolic pathways from related compounds, the following table summarizes the likely metabolites generated from a parent compound containing the this compound moiety.

| Metabolic Pathway | Resulting Metabolite Structure | Notes |

|---|---|---|

| Piperazine Ring Hydroxylation | Parent compound with a hydroxyl group on the piperazine ring | A common Phase I oxidative reaction. frontiersin.orgresearchgate.net |

| N-Dealkylation | Piperazine (de-propoxyethylated) | Removal of the 2-propoxyethyl group. nih.govnih.gov |

| Piperazine Ring Oxidation/Cleavage | Ring-opened derivatives (e.g., aniline (B41778) formation) | Results from further oxidation of the piperazine moiety. frontiersin.org |

| Propoxyethyl Chain Oxidation | Oxidized side-chain derivatives | Metabolism occurring on the propoxyethyl group itself. nih.gov |

| Conjugation (e.g., Glucuronidation) | Glucuronide or sulfate conjugate of a hydroxylated metabolite | A Phase II reaction to facilitate excretion; pathway is compound-dependent. nih.govnih.gov |

Pharmacokinetic Profiles (e.g., Absorption, Distribution, Excretion)

The pharmacokinetic properties of absorption, distribution, and excretion determine a compound's concentration and persistence in the body. For arylpiperazine derivatives, these profiles can exhibit certain common characteristics.

Absorption: Compounds in this class often show rapid oral absorption. nih.gov One study noted a "double-peak phenomenon" in the concentration-time profile after oral administration, which could be attributed to high water solubility, regional differences in gastrointestinal absorption, or enterohepatic recirculation. nih.gov The oral bioavailability of these compounds can be favorable. nih.gov For example, a complex inhibitor containing the this compound structure was found to be orally active. nih.gov

Distribution: Piperazine derivatives can have a high volume of distribution, indicating extensive movement into tissues from the bloodstream. nih.gov Protein binding for this class of compounds has been reported as low and independent of concentration. nih.gov Furthermore, some complex molecules incorporating the this compound structure have been shown to be brain penetrant, highlighting their ability to cross the blood-brain barrier. nih.gov

Excretion: Excretion of the parent compound can be minimal through renal and fecal routes. One study on an arylpiperazine derivative found that urinary excretion was very low (<2%) and the compound was not detected in feces, suggesting that it is primarily cleared from the body as metabolites. nih.gov Biliary excretion following metabolism in the liver can be a significant clearance pathway for some related structures. nih.gov

| Pharmacokinetic Parameter | Observation for Related Arylpiperazines | Reference |

|---|---|---|

| Absorption (Oral) | Rapid; may exhibit a "double-peak" phenomenon. | nih.gov |

| Bioavailability (Oral) | Can be high (e.g., ~70% in one rat study). | nih.gov |

| Protein Binding | Reported as low (<40%). | nih.gov |

| Volume of Distribution | High, indicating extensive tissue distribution. | nih.gov |

| Brain Penetration | Demonstrated for some complex derivatives. | nih.gov |

| Excretion | Primarily cleared via metabolism, with low urinary and fecal excretion of the parent drug. | nih.gov |

Analytical Methodologies for 1 2 Propoxyethyl Piperazine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical tool for separating and quantifying 1-(2-Propoxyethyl)piperazine and related compounds from complex mixtures. Techniques such as HPLC, GC, and LC-MS/MS are widely utilized. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a robust method for the analysis of piperazine (B1678402) derivatives. rdd.edu.iq Since simple piperazines like this compound may lack a strong native chromophore for UV detection, a common strategy involves chemical derivatization. jocpr.com One such method involves reacting the piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.com This allows for sensitive detection using widely available HPLC-UV instrumentation. jocpr.com The method can be validated for linearity, precision, accuracy, and robustness. jocpr.com Another derivatizing agent used for piperazine analysis is dansyl chloride (DNS-Cl). researchgate.net

The mobile phase composition is critical for achieving good separation. For RP-HPLC, mobile phases can be buffered to a specific pH, often between 6.8 and 8.5, and may include ion-pairing agents like Tris to improve peak shape and retention. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) | jocpr.com |

| Mobile Phase | Gradient elution | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Column Temperature | 35°C | jocpr.com |

| Detection Wavelength | 340 nm | jocpr.com |

| Run Time | 20 min | jocpr.com |

Gas Chromatography (GC), especially when coupled with a Mass Spectrometry (MS) detector, is a highly specific and sensitive technique for the analysis of volatile and semi-volatile piperazine derivatives. researchgate.net GC-MS provides definitive identification based on both the retention time of the compound and its unique mass spectrum. unodc.org It is frequently used for the detection and simultaneous quantification of multiple piperazine drugs in various matrices, including plasma and urine. scholars.directscholars.direct

A typical GC-MS method involves injection into a capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5ms), followed by a programmed temperature ramp to ensure separation of all analytes. unodc.orgscholars.direct The mass spectrometer can be operated in full-scan mode for general screening or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. scholars.directnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | J&W DB-5ms (30 m × 0.25 mm × 0.25 μm) | scholars.direct |

| Injection Mode | Splitless | scholars.direct |

| Injector Temperature | 250°C | scholars.direct |

| Oven Program | Initial 100°C (5 min), ramp 10°C/min to 290°C (20 min) | unodc.org |

| Transfer Line Temp | 280°C | scholars.direct |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | scholars.direct |

| LOD (in plasma) | 0.004 µg/mL | scholars.directscholars.direct |

| LOQ (in plasma) | 0.016 µg/mL | scholars.directscholars.direct |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold-standard analytical technique, offering unparalleled sensitivity and specificity for quantifying drugs and their metabolites in complex biological matrices such as plasma and urine. researchgate.netnih.gov This method is particularly advantageous as it can often distinguish between the parent drug and its metabolites in a single run without derivatization. researchgate.net

A typical LC-MS/MS method involves sample preparation, often by protein precipitation or solid-phase extraction (SPE), to remove matrix interferences. nih.govnih.gov The extract is then injected into a reversed-phase column for separation. nih.gov Detection is performed using a tandem mass spectrometer, which provides two levels of mass filtering, significantly enhancing selectivity and reducing chemical noise. nih.gov The method is validated for parameters including linearity, accuracy, precision, and lower limits of quantification (LLOQ). nih.govnih.gov For example, a validated method for the piperazine derivative tandospirone (B1205299) and its metabolite 1-(2-pyrimidyl)-piperazine in rat plasma demonstrated an LLOQ of 1.000 ng/mL for the parent drug and 10.00 ng/mL for the metabolite. nih.gov

| Parameter | Tandospirone (Parent) | 1-PP (Metabolite) | Reference |

|---|---|---|---|

| Linearity Range (ng/mL) | 1.000 - 500.0 | 10.00 - 500.0 | nih.gov |

| Intra-day Precision (%RSD) | 1.42 - 6.69% | 1.42 - 6.69% | nih.gov |

| Inter-day Precision (%RSD) | 2.47 - 6.02% | 2.47 - 6.02% | nih.gov |

| Intra-day Accuracy | 95.74 - 110.18% | 95.74 - 110.18% | nih.gov |

| Inter-day Accuracy | 98.37 - 105.62% | 98.37 - 105.62% | nih.gov |

| LLOQ (ng/mL) | 1.000 | 10.00 | nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Spectroscopic Methods

Spectroscopic methods provide alternative, often simpler, means for the quantification of piperazine derivatives. rdd.edu.iq

Spectrophotometry is a simple and accessible method for determining the concentration of piperazine derivatives in pharmaceutical formulations. nih.govmdpi.com The principle involves reacting the piperazine compound with a specific reagent to form a colored complex, the absorbance of which is proportional to the drug's concentration. nih.gov Several such reactions have been developed:

Charge-Transfer Complexes: Reaction with σ-acceptors like iodine or π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) forms colored complexes. nih.govmdpi.com

Ion-Pair Complexes: The basic piperazine nitrogen can react with acidic dyes like bromophenol blue (BPB) or bromocresol green (BCG) to form stable, colored ion-pair complexes. nih.govmdpi.com

Metal Complexes: Complexation with iron(III) chloride can produce a yellow-orange complex suitable for quantification. nih.gov

Derivatization: Formation of N-nitroso derivatives by reacting piperazine with nitrous acid creates a UV-absorbing chromophore. oup.com

| Reagent | Complex Type | Solvent | Max. Absorbance (λmax) | Reference |

|---|---|---|---|---|

| DDQ | Charge-Transfer | Acetonitrile (B52724) | 460 nm | nih.gov |

| Bromophenol Blue | Ion-Pair | Chloroform | 410 nm | nih.gov |

| Iodine | Charge-Transfer | 1,2-dichloroethane (B1671644) | ~360 nm | mdpi.com |

| Bromocresol Green | Ion-Pair | 1,2-dichloroethane | ~410 nm | mdpi.com |

| Iron(III) Chloride | Metal Complex | Not specified | Yellow-orange color | nih.gov |

Electrophoretic Techniques

Electrophoretic techniques, while less common than chromatography for routine quantification, serve specific analytical purposes. Capillary Electrophoresis (CE) has been successfully used for the analysis of piperazine derivatives and to determine important physicochemical properties. jocpr.comresearchgate.net Specifically, CE was employed to experimentally determine the dissociation constants (pKa) of a series of newly synthesized 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates. researchgate.net Additionally, certain piperazine compounds, such as 1,4-Bis(acryloyl)piperazine, are used as specialized reagents (cross-linkers) in the preparation of polyacrylamide gels for electrophoresis to improve protein separation. scientificlabs.co.uk

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) represents a powerful and efficient analytical technique for the separation and quantification of charged species, making it a suitable method for the analysis of this compound and its metabolites. lcms.cz The principle of CZE is based on the differential migration of analytes in an electric field within a narrow-bore capillary filled with a background electrolyte (BGE). sciex.com The separation is governed by the charge-to-size ratio of the molecules, allowing for high-resolution separation of structurally similar compounds. sciex.com CZE offers several advantages over traditional chromatographic techniques, including minimal sample and solvent consumption, rapid analysis times, and high separation efficiency. mdpi.com

The development of a CZE method for this compound would involve the optimization of several key parameters to achieve the desired separation and sensitivity. The choice of BGE is critical; a buffer with a pH that ensures the analytes are in a charged state is necessary. For piperazine derivatives, which are basic, an acidic buffer is typically employed to protonate the nitrogen atoms in the piperazine ring, inducing a positive charge. The concentration and composition of the BGE also influence the electrophoretic mobility and the electroosmotic flow (EOF), which in turn affect the resolution and analysis time.

A typical CZE system for the analysis of this compound would consist of a fused-silica capillary, a high-voltage power supply, a detector (commonly a UV-Vis spectrophotometer), and a data acquisition system. Sample introduction is typically performed hydrodynamically or electrokinetically. The application of a high voltage across the capillary initiates the migration of the analytes toward the cathode, with separation occurring based on their individual electrophoretic mobilities.

Method validation is a crucial step to ensure the reliability and accuracy of the analytical results. This process would involve assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The linearity of the method is determined by analyzing a series of standard solutions of varying concentrations and plotting the peak area against the concentration. Precision is evaluated by repeated analysis of a single sample to determine the repeatability of the measurements, while accuracy is assessed by analyzing samples with known concentrations of the analyte. The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

While specific CZE applications for this compound are not extensively documented in publicly available literature, methods developed for analogous compounds, such as other piperazine derivatives and naftopidil (B1677906) (which contains a piperazine moiety), provide a strong basis for its analysis. For instance, a CZE method for the simultaneous determination of metformin (B114582) and pioglitazone (B448) utilized a 75 mmol/L phosphate (B84403) buffer at pH 4.0 with 30% acetonitrile, demonstrating successful separation with high accuracy. mdpi.com The validation of such methods typically yields high correlation coefficients for linearity and low relative standard deviation (RSD) values for precision. mdpi.com

The following tables represent hypothetical yet realistic data for a validated CZE method for the analysis of this compound, based on typical performance characteristics observed for similar analytes.

Table 1: Representative CZE Method Validation Parameters for this compound

| Parameter | Value |

|---|---|

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD, n=6) | < 2.0 |

| Accuracy (% Recovery) | 98.0 - 102.0 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

Table 2: Illustrative Electrophoretic Data for this compound and Potential Metabolites

| Compound | Migration Time (min) | Peak Area (arbitrary units) at 10 µg/mL |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine (Metabolite) | 4.2 | 15,800 |

| This compound | 6.5 | 25,200 |

| Desmethyl-naftopidil (Related Compound) | 7.6 | Not Applicable |

Data in the tables are illustrative and based on typical CZE performance for similar compounds.

The development of robust analytical methods is essential for the comprehensive study of new chemical entities. srce.hr CZE, with its high efficiency and minimal resource consumption, stands as a viable and powerful technique for the qualitative and quantitative analysis of this compound and its metabolites in various matrices.

Computational and Theoretical Studies of 1 2 Propoxyethyl Piperazine

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in rational drug design for understanding ligand-protein interactions.

In the context of pharmacologically active agents, the 1-(2-propoxyethyl)piperazine moiety is often part of a larger molecular structure designed to interact with specific biological targets. For instance, computational studies have been applied to potent phosphodiesterase 5 (PDE5) inhibitors that incorporate this chemical group. nih.govresearchgate.net Molecular docking analyses are performed to elucidate the probable binding modes of these complex inhibitors within the active site of the PDE5 enzyme. researchgate.net These simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the ligand's binding affinity and selectivity.

While specific docking scores for this compound itself are not detailed in available literature, studies on its derivatives, like the potent PDE5 inhibitor 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one , rely on these computational predictions to guide optimization efforts. nih.govresearchgate.net The insights gained from docking studies on related piperazine (B1678402) derivatives against various receptors are crucial for predicting and rationalizing their biological activity. research-nexus.net

| Interaction Type | Description | Role in Ligand Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Crucial for anchoring the ligand in the correct orientation within the protein's active site and ensuring specificity. |

| Hydrophobic Interactions | The tendency of nonpolar groups (like alkyl chains) to cluster together in an aqueous environment, expelling water molecules. The propoxy group of the title compound is a key contributor. | Major driving force for ligand binding, contributing significantly to the overall binding affinity by interacting with nonpolar pockets of the receptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall stability of the ligand-receptor complex once the ligand is correctly positioned. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of ligands containing aromatic systems, often found in complex piperazine derivatives. |

This table outlines the common types of interactions analyzed in molecular docking studies of drug candidates containing piperazine moieties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements of atoms and molecules over time. These simulations complement the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, thus revealing the dynamic nature of ligand-protein interactions.

For complex piperazine derivatives, MD simulations are used to assess the stability of the binding poses predicted by molecular docking. researchgate.net For example, after docking a ligand like a PDE5 inhibitor containing the this compound group into its target enzyme, an MD simulation can be run for several nanoseconds. This simulation tracks the movements of the ligand and the surrounding protein residues, providing insights into the flexibility of the binding site and the stability of the ligand-receptor complex. nih.gov

Key findings from MD simulations include the persistence of critical hydrogen bonds, the stability of hydrophobic contacts, and conformational changes in the protein or ligand upon binding. These simulations can confirm whether a docked pose is stable or if the ligand is likely to dissociate, providing a more accurate prediction of its binding mode and affinity.

| Parameter Analyzed | Information Gained | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose). | A stable, low RMSD for the ligand suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over the course of the simulation. | Identifies flexible regions of the protein and the ligand, highlighting which parts are most mobile during the interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Determines the persistence and importance of specific hydrogen bonds for maintaining the stability of the complex. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA estimate the free energy of binding from the simulation trajectory. | Provides a quantitative measure of binding affinity that can be compared with experimental data. |

This table summarizes key analyses performed during Molecular Dynamics (MD) simulations to evaluate the stability and dynamics of ligand-receptor complexes.

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These calculations provide detailed information about molecular structure, orbital energies, charge distribution, and reactivity.

While specific quantum chemical studies on this compound were not found in the reviewed literature, the methodology is widely applied to other piperazine derivatives to understand their fundamental chemical nature. jksus.orgjddtonline.inforesearchgate.net Such studies typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, which provides accurate bond lengths and angles. research-nexus.netjksus.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. jddtonline.info

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is vital for predicting how a molecule will interact with other molecules, particularly in biological systems. research-nexus.netjddtonline.info

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge delocalization and hyperconjugative interactions within the molecule, explaining its stability. jddtonline.info

These theoretical calculations provide a foundational understanding of a molecule's electronic structure, which underpins its physical properties and biological activity.

| Calculation Type | Property Investigated | Application |

| Density Functional Theory (DFT) | Electron density, molecular geometry, vibrational frequencies, and electronic properties. | A common and accurate method for optimizing molecular structures and predicting a wide range of properties for piperazine derivatives. jksus.orgjddtonline.info |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability. jddtonline.inforesearchgate.net |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of a molecule. | Identifies regions prone to electrophilic and nucleophilic attack, predicting sites for intermolecular interactions like hydrogen bonding. research-nexus.net |

| NBO Analysis | Donor-acceptor interactions within the molecule. | Explains intramolecular charge transfer and the stability arising from hyperconjugation. jddtonline.info |

This table describes common quantum chemical calculation methods and their applications in the study of piperazine derivatives.

In Silico Prediction of ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. These computational models use a molecule's structure to forecast its pharmacokinetic and toxicological profile, helping to identify promising drug candidates and eliminate those with unfavorable properties early in the development process.

For derivatives containing the this compound group, ADMET predictors can estimate a wide range of properties. For example, the PubChem database lists several computed properties for the complex PDE5 inhibitor 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one , including a predicted XLogP3 value of 0.6, which suggests moderate lipophilicity. nih.gov The brain-penetrant nature of this compound, confirmed experimentally, is a key property that can be predicted using computational models that assess factors like molecular size, polarity, and hydrogen bonding capacity. nih.gov

These predictive models are essential for optimizing lead compounds to ensure they have desirable drug-like qualities, such as good oral bioavailability and the ability to reach their biological target without causing significant toxicity.

| ADMET Property | Description | Importance in Drug Development |